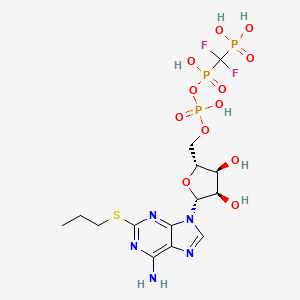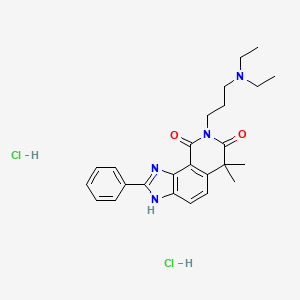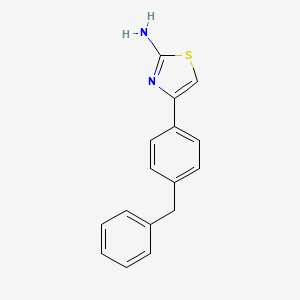
5'-Sulfamoyl-2-chloroadenosine
Overview
Description
These compounds comprise a purine base attached to a ribosyl or deoxyribosyl moiety . This compound is notable for its unique structure, which includes a sulfamoyl group and a chlorine atom attached to the adenosine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Sulfamoyl-2-chloroadenosine involves a multi-step reaction process :
Hydrogenation: The initial step involves hydrogenation using hydrogen gas and 5 percent palladium on carbon in toluene and acetic acid at ambient temperature for 40 hours. This step yields a 69 percent product.
Sulfamoylation: The next step involves the reaction with 3M sulfamoyl chloride and calcium carbonate in dimethylformamide and dichloromethane at ambient temperature for 1 hour, yielding a 50 percent product.
Cyclization: This step involves heating the reaction mixture at 120-130°C under vacuum for 1 hour, yielding an 88 percent product.
Ammonolysis: The final step involves treating the product with 20 percent ammonia in methanol at ambient temperature for 72 hours, yielding a 63 percent product.
Industrial Production Methods
Industrial production methods for 5’-Sulfamoyl-2-chloroadenosine are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5’-Sulfamoyl-2-chloroadenosine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and palladium on carbon.
Sulfamoylation: Sulfamoyl chloride and calcium carbonate.
Cyclization: High temperature under vacuum.
Ammonolysis: Ammonia in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of 5’-Sulfamoyl-2-chloroadenosine, depending on the specific reagents and conditions used.
Scientific Research Applications
5’-Sulfamoyl-2-chloroadenosine has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is investigated for its potential as a carbonic anhydrase inhibitor, which could have therapeutic applications.
Industry: The compound’s unique structure makes it a valuable tool in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Sulfamoyl-2-chloroadenosine involves its interaction with carbonic anhydrases, a family of zinc metalloenzymes . The primary sulfamate group in the compound coordinates with the active site zinc and forms key hydrogen bonds with adjacent residues in the enzyme’s active site. This interaction inhibits the enzyme’s activity, which can have various biological effects.
Comparison with Similar Compounds
5’-Sulfamoyl-2-chloroadenosine is unique among purine nucleosides due to its sulfamoyl and chlorine substituents. Similar compounds include :
- 5’-Sulfamoyl adenosine
- 5’-Sulfamoyl-2-bromoadenosine
- 5’-Sulfamoyl tubercidin
These compounds share the sulfamoyl group but differ in other substituents, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6O6S/c11-10-15-7(12)4-8(16-10)17(2-14-4)9-6(19)5(18)3(23-9)1-22-24(13,20)21/h2-3,5-6,9,18-19H,1H2,(H2,12,15,16)(H2,13,20,21)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUGCRSKMUFKHR-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COS(=O)(=O)N)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)N)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985140 | |
| Record name | 2-Chloro-9-(5-O-sulfamoylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66522-52-9 | |
| Record name | 5'-Sulfamoyl-2-chloroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066522529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-9-(5-O-sulfamoylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















